2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorophenyl and methylphenyl groups in its structure enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity. Methods such as transition metal catalysis, metal-free oxidation, and photocatalysis have been explored for the functionalization of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidants.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like halogens and nitric acid.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may introduce additional halogen atoms into the structure, while oxidation may lead to the formation of ketones or aldehydes.
Scientific Research Applications
2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both chlorophenyl and methylphenyl groups, which may enhance its pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C21H18ClN3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3/c1-14-6-9-18(10-7-14)23-21-20(16-4-3-5-17(22)12-16)24-19-11-8-15(2)13-25(19)21/h3-13,23H,1-2H3 |
InChI Key |
COABNKZRTSKMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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